5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a thioxodihydropyrimidine dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The reaction begins with the sulfonylation of piperidine using sulfonyl chloride in the presence of a base such as triethylamine.
Amination of the Phenyl Ring: The piperidine sulfonyl intermediate is then reacted with a phenyl amine derivative under controlled conditions to form the sulfonyl phenyl amine.
Cyclization and Thioxo Group Introduction: The sulfonyl phenyl amine undergoes cyclization with a dihydropyrimidine dione precursor in the presence of a thioxo reagent such as Lawesson’s reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The phenyl ring and piperidine sulfonyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group and thioxodihydropyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Acetylacetone: Another diketone with similar reactivity but different applications.
Diketene: Used in the synthesis of acetoacetic esters and other derivatives.
Uniqueness
5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in multiple fields. Its combination of a piperidine sulfonyl group with a thioxodihydropyrimidine core is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H18N4O4S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H18N4O4S2/c21-14-13(15(22)19-16(25)18-14)10-17-11-4-6-12(7-5-11)26(23,24)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H3,18,19,21,22,25) |
InChI Key |
WXXIRBZSVMFMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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